Dexverapamil Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis and structural analysis of Dexverapamil Hydrochloride involve complex organic chemistry techniques to achieve its enantiomerically pure form. While specific synthesis details are not directly available in the literature, the process typically involves the resolution of verapamil's racemic mixture or through asymmetric synthesis to isolate the dexverapamil enantiomer.
Molecular Structure Analysis
Dexverapamil Hydrochloride's molecular structure is characterized by its ability to interact with cellular targets such as P-glycoprotein, a critical factor in drug resistance mechanisms. Its molecular interactions enhance the solubility and pharmacological efficacy of chemotherapeutic agents by inhibiting P-glycoprotein mediated drug efflux from cancer cells.
Chemical Reactions and Properties
Dexverapamil Hydrochloride participates in chemical reactions that influence its pharmacokinetics and dynamics, including its metabolism to active and inactive forms. The compound undergoes hepatic metabolism, producing metabolites such as nor-dexverapamil, which retain some pharmacological activity. Its chemical properties, such as solubility and stability, are crucial for its effectiveness as a modulator of multidrug resistance.
Physical Properties Analysis
The physical properties of Dexverapamil Hydrochloride, including its solubility in water and organic solvents, melting point, and stability, are essential for its formulation and therapeutic application. These properties are influenced by its molecular structure and affect its absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
Dexverapamil Hydrochloride's chemical properties, such as its pKa and intrinsic solubility, play a significant role in its pharmacological action. The compound's ability to self-associate in aqueous solutions and its surface activity are critical for its solubilization and interaction with chemotherapeutic agents, enhancing their cellular uptake and efficacy against resistant cancer cells.
- Self-association of dexverapamil in aqueous solution (Surakitbanharn et al., 1995)
- Phase I and pharmacokinetic study of the multidrug resistance modulator dexverapamil with EPOCH chemotherapy (Wilson et al., 1995)
- Controlled trial of dexverapamil, a modulator of multidrug resistance, in lymphomas refractory to EPOCH chemotherapy (Wilson et al., 1995)
Scientific Research Applications
Summary of the Application
Verapamil Hydrochloride has been used in the preparation of a sustained release formulation using ion exchange resins . This method involves the interaction between cation exchange resins and Verapamil Hydrochloride to create a drug-resin complex .
Methods of Application or Experimental Procedures
The uptake studies were conducted using a rotating bottle apparatus . The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .
Results or Outcomes
The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The X-ray diffraction patterns of the resins and the drug-resin complexes showed that they were both amorphous . The maximum drug release was approximately 40% when conventional dissolution testing was used . Results showed that sink conditions could not be maintained using conventional dissolution methods . Maximum drug release increased dramatically by increasing the volume of samples withdrawn and fresh dissolution medium added . Excellent correlation was obtained between sample volume and drug release rate with an R-value of 0.988 .
2. Thermal Analysis Applied to Verapamil Hydrochloride
Summary of the Application
Thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been applied to Verapamil Hydrochloride for characterizing its physicochemical properties .
Methods of Application or Experimental Procedures
The thermal stability of Verapamil Hydrochloride was studied using TG and DSC . The drug’s compatibility with excipients was also evaluated .
Results or Outcomes
Verapamil Hydrochloride showed thermal stability up to 180 °C and melted at 146 °C . It was found to be compatible with all the excipients evaluated . The drug degraded when subjected to oxidizing conditions .
3. Verapamil-Loaded Cubosomes for Enhancing Intranasal Drug Delivery
Summary of the Application
Verapamil Hydrochloride has been loaded into cubosomes (nanostructured lipid carriers) to enhance its bioavailability and target delivery to the brain .
Methods of Application or Experimental Procedures
A factorial design was conducted to analyze the impact of different components on entrapment efficiency, particle size, zeta potential, and percent drug release . Various in-vitro characterizations were performed followed by pharmacokinetic and brain targeting studies .
Results or Outcomes
The optimized formulation containing glyceryl monooleate (GMO) and Poloxamer 407 (P407) showed a significant increase in drug permeation through nasal mucosa . There was a significant enhancement in the Verapamil bioavailability when loaded in cubosomes .
4. Interaction Between Verapamil Hydrochloride and DNA
Summary of the Application
Verapamil Hydrochloride has been studied for its interaction with DNA . This is important as it can provide insights into the drug’s mechanism of action at the molecular level .
Methods of Application or Experimental Procedures
The interaction between Verapamil Hydrochloride and DNA was studied using various biochemical techniques .
5. Stability-Indicating Chromatographic Method for Verapamil Hydrochloride
Summary of the Application
A stability-indicating chromatographic method has been developed and optimized for Verapamil Hydrochloride . This method is useful for assessing the stability of Verapamil Hydrochloride in pharmaceutical formulations .
Methods of Application or Experimental Procedures
The method involves the use of chromatographic techniques to analyze Verapamil Hydrochloride and its impurities in tablets .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-HZPIKELBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959103 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexverapamil Hydrochloride | |
CAS RN |
38176-02-2 | |
Record name | (+)-Verapamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38176-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verapamil hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038176022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl](5,6-dimethoxyphenethyl)methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXVERAPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P742MK5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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